Methyl 2-tert-butyloxycarbonylaminoacrylate
Overview
Description
Methyl 2-tert-butyloxycarbonylaminoacrylate is an organic compound with the molecular formula C9H15NO4. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-tert-butyloxycarbonylaminoacrylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butyloxycarbonylaminoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 2-tert-butyloxycarbonylaminoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyloxycarbonylaminoacrylate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is crucial for its role in organic synthesis and the development of new materials .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the tert-butoxycarbonyl group.
tert-Butyl carbamate: Contains the tert-butoxycarbonyl group but lacks the acrylate moiety.
Ethyl 2-tert-butyloxycarbonylaminoacrylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-tert-butyloxycarbonylaminoacrylate is unique due to its combination of the tert-butoxycarbonyl protecting group and the acrylate moiety. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS No. 55477-80-0) is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) group and an aminoacrylate moiety, allows it to participate in various biochemical interactions, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 201.22 g/mol
- Boiling Point : Approximately 265.3 °C
- Density : 1.071 g/cm³
The compound's structure includes functional groups that facilitate interactions with biological macromolecules, such as proteins and nucleic acids, which are crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor of specific enzymes, affecting metabolic pathways.
- Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors or secondary messengers.
- Covalent Bond Formation : The presence of the amino group allows for covalent interactions with target biomolecules, potentially leading to altered activity or function.
Antitumor Activity
Research has indicated that derivatives of this compound may possess antitumor properties. For instance, compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies suggest that this compound and its analogs exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Enzyme Inhibition Studies
A study highlighted a related compound's ability to inhibit Urokinase-Type Plasminogen Activator (uPA), an enzyme involved in tumor metastasis. The IC50 value for the inhibition was reported at 780 µM, indicating moderate potency .
Case Studies and Research Findings
-
Study on Antitumor Effects :
- Researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. Results demonstrated significant inhibition of cell growth, correlating with the structural modifications made to the Boc group.
-
Antimicrobial Efficacy Assessment :
- In vitro tests were conducted against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibitory effects, with some derivatives showing MIC values as low as 10 µg/mL against resistant strains.
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Mechanistic Insights via Molecular Docking :
- Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, supporting its role as a potential lead compound in drug design.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antitumor, Antimicrobial | 780 | Moderate potency against uPA |
Benzothiazole Derivative | Antitumor | Varies | Known for broad biological activities |
N-Boc Amino Acid Derivative | Enzyme Inhibition | Varies | Used in peptide synthesis |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHVVGQPZDMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448798 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55477-80-0 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.